Silver chromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7784-01-2 |

|---|---|

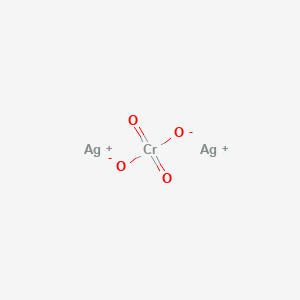

Molecular Formula |

AgCrH2O4 |

Molecular Weight |

225.878 g/mol |

IUPAC Name |

dihydroxy(dioxo)chromium;silver |

InChI |

InChI=1S/Ag.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

InChI Key |

TZVCHNYNIZBXHV-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] |

Canonical SMILES |

O[Cr](=O)(=O)O.[Ag] |

Other CAS No. |

7784-01-2 |

Pictograms |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) |

Synonyms |

silver chromate |

Origin of Product |

United States |

Foundational & Exploratory

silver chromate crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Silver Chromate

Abstract

This compound (Ag₂CrO₄) is an inorganic compound of significant interest due to its distinct physicochemical properties and applications ranging from analytical chemistry to materials science. A key characteristic of this compound is its temperature-dependent polymorphism, transitioning between two primary crystal structures. This guide provides a comprehensive overview of the orthorhombic and hexagonal polymorphs of Ag₂CrO₄, detailing their crystal structures, the thermodynamics of their phase transition, and the experimental methodologies employed for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this compound.

Introduction

This compound, a brown-red crystalline solid, is most recognized for its role as an indicator in the Mohr method for argentometry.[1] Beyond this classical application, its unique properties have led to investigations into its use in photocatalysis, Li-ion batteries, and neuroscience.[1] The compound's functionality is intrinsically linked to its solid-state structure. This compound is polymorphic, meaning it can exist in more than one crystal structure.[1] At ambient temperatures, it adopts an orthorhombic crystal lattice. Upon heating, it undergoes a reversible phase transition to a hexagonal structure.[1][2] Understanding the specifics of these crystal forms and the transition between them is critical for controlling the material's properties and for its application in various technological fields.

Crystal Structure of this compound Polymorphs

This compound primarily exists in two polymorphic forms: a low-temperature orthorhombic phase (α-Ag₂CrO₄) and a high-temperature hexagonal phase (β-Ag₂CrO₄).

Orthorhombic Phase (α-Ag₂CrO₄)

The orthorhombic polymorph is the stable and commonly encountered form of this compound at temperatures below approximately 482°C.[1] Its structure has been well-characterized using X-ray diffraction. The crystal lattice consists of tetrahedral chromate anions (CrO₄²⁻) linked by silver (Ag⁺) cations.[3][4] There are two distinct coordination environments for the silver ions within the unit cell; one is described as tetragonal bipyramidal, and the other is a distorted tetrahedral geometry.[1]

Table 1: Crystallographic Data for Orthorhombic this compound (α-Ag₂CrO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2][4] |

| Space Group | Pnma (No. 62) | [1][4] |

| Lattice Constants | a = 10.063 Å | [1] |

| b = 7.029 Å | [1] | |

| c = 5.540 Å | [1] | |

| Formula Units (Z) | 4 | [1] |

| Density | 5.625 g/cm³ | [1][5] |

Hexagonal Phase (β-Ag₂CrO₄)

At temperatures exceeding the transition point, this compound adopts a hexagonal crystal structure.[1][2] This high-temperature phase is less commonly studied, and detailed crystallographic data is not as readily available as for the orthorhombic phase. The transition to this phase involves a significant rearrangement of the constituent ions into a higher symmetry lattice.

Table 2: Crystallographic Data for Hexagonal this compound (β-Ag₂CrO₄)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [1][2] |

| Space Group | Not specified in results | |

| Lattice Constants | Not specified in results | |

| Transition Temp. | ~482-490 °C | [1][2] |

Polymorphism and Phase Transition

The transformation between the orthorhombic (α) and hexagonal (β) phases of this compound is a reversible, temperature-driven process.

α-Ag₂CrO₄ (Orthorhombic) ⇌ β-Ag₂CrO₄ (Hexagonal)

This phase transition has been confirmed by multiple analytical techniques, including differential thermal analysis (DTA) and temperature-variable X-ray diffraction.[2] DTA studies show a sharp endothermic peak upon heating at approximately 490°C, corresponding to the α → β transition, with a transition enthalpy (ΔHₜᵣ) of about 1650 cal/mol.[2] The reverse transition occurs upon cooling at around 467°C.[2] The significant thermal hysteresis (the difference in transition temperature upon heating and cooling) and the magnitude of the enthalpy change suggest that this is a first-order phase transition.[2]

Experimental Methodologies

The synthesis and characterization of this compound and its polymorphs require specific experimental protocols.

Synthesis Protocols

Several methods have been developed to synthesize this compound, from simple precipitation to more advanced techniques for controlling particle size and morphology.

Method 1: Aqueous Precipitation

This is the most common method for producing this compound.[1]

-

Preparation of Solutions: Prepare an aqueous solution of silver nitrate (AgNO₃) and a separate aqueous solution of potassium chromate (K₂CrO₄). A typical concentration might be 0.10 M for the AgNO₃ solution and 0.05 M for the K₂CrO₄ solution.[6]

-

Reaction: Slowly add the silver nitrate solution to the potassium chromate solution under constant stirring. The reaction is a salt metathesis: 2 AgNO₃(aq) + K₂CrO₄(aq) → Ag₂CrO₄(s) + 2 KNO₃(aq)

-

Precipitation: A brick-red precipitate of this compound will form immediately due to its very low solubility (Ksp ≈ 1.12×10⁻¹²).[1]

-

Purification: The precipitate is separated from the supernatant by filtration or centrifugation.

-

Washing: The collected solid is washed several times with deionized water to remove any unreacted precursors and soluble byproducts (KNO₃). Washing is continued until a test for silver ions in the wash water is negative.[6]

-

Drying: The purified this compound is dried in a desiccator or an oven at a moderate temperature (e.g., 150°C for 24 hours) to yield a fine powder.[7]

Method 2: Hydrothermal Synthesis

This method is used to obtain well-defined nanocrystals.

-

Precipitation: Follow steps 1-3 of the aqueous precipitation method to obtain the initial Ag₂CrO₄ precipitate.

-

Hydrothermal Treatment: The obtained precipitate is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (e.g., 160°C) for an extended period (e.g., 16 hours).[6]

-

Cooling & Collection: The autoclave is cooled to room temperature. The product is then collected, washed, and dried as described in the precipitation method.[6]

Method 3: Sonochemical Synthesis

Ultrasound energy is used to facilitate the reaction and influence particle morphology.

-

Solution Preparation: Prepare solutions of a silver precursor (e.g., silver nitrate) and a chromate precursor (e.g., sodium chromate). Surfactants like acrylamide may be added to control particle growth.[6][8]

-

Sonication: The precursor solutions are mixed under high-intensity ultrasound irradiation. The acoustic cavitation provides the energy for the reaction and promotes the formation of nanostructures.[1]

-

Collection: The resulting nanostructured product is collected, washed, and dried.

Characterization Protocols

To confirm the identity, purity, and crystalline phase of the synthesized this compound, several characterization techniques are employed.

Protocol 1: X-Ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure and phase of the material.

-

Sample Preparation: A small amount of the dried Ag₂CrO₄ powder is finely ground and mounted onto a sample holder.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a range of 2θ angles (e.g., 10-80°).

-

Phase Identification: The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to confirm the orthorhombic phase of Ag₂CrO₄.

-

Structural Refinement: For detailed analysis, Rietveld refinement of the diffraction data can be performed to determine precise lattice parameters, atomic positions, and other structural details.

-

Temperature-Variable XRD: To study the phase transition, the sample is mounted on a heated stage within the diffractometer, and patterns are collected at various temperatures, both below and above the transition temperature.[2]

Protocol 2: Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

DSC/DTA is used to measure the thermal properties of the phase transition.

-

Sample Preparation: A few milligrams of the Ag₂CrO₄ powder are weighed and sealed in an aluminum or platinum crucible. An empty crucible is used as a reference.

-

Analysis: The sample and reference are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The instrument measures the difference in heat flow between the sample and the reference. An endothermic peak on the heating curve indicates the temperature of the orthorhombic-to-hexagonal transition. An exothermic peak on the cooling curve indicates the reverse transition. The area under the peak is proportional to the enthalpy of the transition.[2]

Protocol 3: Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for differentiating polymorphs based on their unique vibrational modes.[9][10]

-

Sample Preparation: A small amount of the Ag₂CrO₄ powder is placed on a microscope slide.

-

Data Acquisition: A Raman microscope is used to focus a laser beam onto the sample and collect the scattered light.

-

Spectral Analysis: The Raman spectrum of each polymorph will exhibit a unique set of peaks (Raman shifts) corresponding to its specific lattice vibrational modes. These spectral "fingerprints" allow for clear differentiation between the orthorhombic and hexagonal forms without the need for high temperatures during the measurement itself (if both phases can be stabilized for analysis).[9][10]

Conclusion

This compound is a polymorphic compound with a well-defined, reversible phase transition between a low-temperature orthorhombic structure and a high-temperature hexagonal structure. The synthesis of this material is straightforward via aqueous precipitation, with other methods available for controlling nanoscale features. A combination of analytical techniques, primarily X-ray diffraction, thermal analysis, and Raman spectroscopy, provides a complete picture of its structural and thermodynamic properties. A thorough understanding of this crystallographic behavior is essential for professionals seeking to utilize this compound in advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Silberchromat – Wikipedia [de.wikipedia.org]

- 5. This compound, 98% 7784-01-2 India [ottokemi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US4032624A - Process for preparing pure this compound for electrochemical cells - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. lbt-scientific.com [lbt-scientific.com]

silver chromate solubility product Ksp determination

An In-depth Technical Guide to the Determination of the Solubility Product Constant (Ksp) for Silver Chromate (Ag₂CrO₄)

Introduction

The solubility product constant, Ksp, is a critical thermodynamic parameter that quantifies the solubility of sparingly soluble ionic compounds. For researchers, particularly in the fields of analytical chemistry, environmental science, and drug development, a precise understanding of Ksp is fundamental for predicting precipitation reactions, controlling ionic concentrations in solution, and developing analytical methods. This compound (Ag₂CrO₄), a sparingly soluble salt that forms distinctive reddish-brown crystals, serves as a classic model compound for studying solubility equilibria.[1] Its dissolution in water is governed by the equilibrium:

Ag₂CrO₄(s) ⇌ 2Ag⁺(aq) + CrO₄²⁻(aq) [2][3]

The Ksp expression for this equilibrium is given by:

Ksp = [Ag⁺]²[CrO₄²⁻] [2]

This guide provides an in-depth overview of the core principles and a detailed experimental protocol for the determination of the Ksp of this compound, primarily focusing on the widely used spectrophotometric method. Alternative methods are also briefly discussed.

Core Principles

The determination of Ksp for this compound relies on accurately measuring the concentration of one of its constituent ions in a saturated solution at equilibrium. The concentration of the other ion can then be deduced from the stoichiometry of the dissolution reaction.[4] Because the chromate ion (CrO₄²⁻) imparts a distinct yellow color to aqueous solutions, its concentration can be reliably determined using UV-Visible spectrophotometry, which is governed by the Beer-Lambert Law.[2][5]

Beer-Lambert Law: A = εbc Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (a constant specific to the substance at a given wavelength, in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the absorbing species (in mol L⁻¹)[6]

By preparing a series of standard solutions of a soluble chromate salt (e.g., potassium chromate, K₂CrO₄) and measuring their absorbance, a calibration curve of absorbance versus concentration can be constructed. This curve allows for the determination of the unknown chromate concentration in a saturated this compound solution.[5]

Experimental Methodology: Spectrophotometric Determination

This section details the protocol for determining the Ksp of Ag₂CrO₄ using UV-Visible spectrophotometry. The workflow involves the preparation of the precipitate, the creation of a saturated solution, and the spectrophotometric measurement of the chromate ion concentration.

Reagents and Equipment

-

Reagents:

-

Equipment:

-

UV-Visible Spectrophotometer

-

Matched quartz or glass cuvettes

-

Centrifuge and centrifuge tubes

-

Volumetric flasks and pipettes

-

Test tubes and beakers

-

Vortex mixer (optional)

-

Experimental Workflow

The overall experimental process is outlined below.

Figure 1: General experimental workflow for the spectrophotometric determination of this compound Ksp.

Detailed Protocol

Part A: Preparation and Washing of this compound Precipitate

-

In several large test tubes, prepare samples of solid this compound by mixing ~6 mL of 4.00 mM silver nitrate with ~4 mL of 2.40 mM potassium chromate.[2] A reddish-brown precipitate of Ag₂CrO₄ will form.

-

Use a vortex mixer or manually agitate the tubes for several minutes to ensure the reaction goes to completion.[5]

-

Balance the test tubes and centrifuge them to pellet the solid precipitate.

-

Carefully decant and discard the supernatant, which contains unreacted ions.[5]

-

To wash the precipitate, add ~10 mL of 0.25 M NaNO₃ solution to each tube, resuspend the solid, and centrifuge again.[3][7]

-

Decant and discard the wash solution. Repeat the washing step at least once more to ensure all excess reactant ions are removed.[3]

Part B: Preparation of the Saturated Solution

-

To the washed Ag₂CrO₄ precipitate in each tube, add enough 0.25 M NaNO₃ solution to fill the tube about half full.[6] The inert NaNO₃ solution is used to maintain a constant ionic strength, which helps minimize deviations from ideal behavior.[7]

-

Seal the tubes and shake them intermittently over a period of 10-15 minutes to allow the solution to become saturated with Ag₂CrO₄.

-

Centrifuge the tubes one last time to separate the solid precipitate from the saturated supernatant.

-

Carefully transfer the clear, yellow supernatant from each sample into clean, labeled test tubes. This solution will be used for the absorbance measurement.

Part C: Calibration Curve and Spectrophotometric Measurement

-

Prepare a series of standard potassium chromate (K₂CrO₄) solutions of known concentration by diluting the stock solution with 0.25 M NaNO₃.

-

Set the spectrophotometer to a wavelength of approximately 375 nm, which is a λ_max for the chromate ion.[5]

-

Use the 0.25 M NaNO₃ solution as the blank to zero the spectrophotometer.[6]

-

Measure and record the absorbance of each standard K₂CrO₄ solution.

-

Measure and record the absorbance of the saturated Ag₂CrO₄ supernatant samples collected in Part B.

Data Analysis and Calculation

The logical flow from the measured absorbance to the final Ksp value is illustrated below.

Figure 2: Logical pathway for calculating Ksp from spectrophotometric data.

-

Construct the Calibration Curve: Plot the absorbance of the standard K₂CrO₄ solutions (y-axis) versus their known molar concentrations (x-axis). Perform a linear regression to obtain the equation of the best-fit line (y = mx + b), where 'm' is the slope and 'b' is the y-intercept.[6] The intercept 'b' should ideally be close to zero.

-

Calculate Chromate Concentration [CrO₄²⁻]: Use the equation from the calibration curve to calculate the concentration of the chromate ion in each of your saturated supernatant samples. Rearrange the equation to solve for concentration (x): [CrO₄²⁻] = (A - b) / m . This concentration is equal to the molar solubility, 's', of Ag₂CrO₄.[4]

-

Calculate Silver Concentration [Ag⁺]: Based on the dissolution stoichiometry (Ag₂CrO₄ ⇌ 2Ag⁺ + CrO₄²⁻), the concentration of silver ions will be twice the concentration of chromate ions: [Ag⁺] = 2 × [CrO₄²⁻] = 2s .[4][8]

-

Calculate Ksp: Substitute the equilibrium concentrations of Ag⁺ and CrO₄²⁻ into the solubility product expression: Ksp = [Ag⁺]²[CrO₄²⁻] = (2s)²(s) = 4s³ .[4]

-

Calculate the average Ksp value from your multiple trials.

Data Presentation

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Example Calibration Curve Data

| K₂CrO₄ Standard Concentration (mol/L) | Absorbance at 375 nm |

| Standard 1 (e.g., 1.0 x 10⁻⁴ M) | A₁ |

| Standard 2 (e.g., 2.0 x 10⁻⁴ M) | A₂ |

| Standard 3 (e.g., 3.0 x 10⁻⁴ M) | A₃ |

| Standard 4 (e.g., 4.0 x 10⁻⁴ M) | A₄ |

Table 2: Example Experimental Data and Ksp Calculation

| Trial | Absorbance of Saturated Solution | [CrO₄²⁻] = s (mol/L) | [Ag⁺] = 2s (mol/L) | Calculated Ksp |

| 1 | A_sample1 | s₁ | 2s₁ | 4s₁³ |

| 2 | A_sample2 | s₂ | 2s₂ | 4s₂³ |

| 3 | A_sample3 | s₃ | 2s₃ | 4s₃³ |

| Average | Avg. Ksp |

Table 3: Literature Values of Ksp for this compound at ~25°C

| Ksp Value | Source |

| 1.1 x 10⁻¹² | askIITians, 2017[9] |

| 1.12 x 10⁻¹² | Wikipedia[1] |

| 2.76 x 10⁻¹² | Linge & Wilson, 1971[10] |

| 1.2 x 10⁻¹² | Accepted value cited in lab guide[4] |

Alternative Methodologies

While spectrophotometry is common, other techniques can also be employed to determine the Ksp of sparingly soluble salts.

-

Conductometry: This method involves measuring the electrical conductivity of a saturated solution. The conductivity is proportional to the concentration of the dissolved ions. By knowing the molar ionic conductances of Ag⁺ and CrO₄²⁻, the total concentration of dissolved ions, and thus the solubility, can be calculated. This method was used by Linge & Wilson in their comprehensive study of this compound solubility.[10][11]

-

Potentiometry: This technique uses ion-selective electrodes (ISE) to measure the potential of a solution, which is related to the activity (approximated by concentration) of a specific ion. A silver ISE could be used to directly measure the [Ag⁺] in a saturated solution. Potentiometric titrations can also be used to determine the endpoint of precipitation reactions, which can be related to the Ksp.[12][13]

Conclusion

The spectrophotometric determination of the solubility product constant for this compound is a robust and accessible method that provides a practical application of fundamental chemical principles, including equilibrium and the Beer-Lambert Law. Accurate determination requires careful preparation of the saturated solution to ensure equilibrium is reached and precise construction of a calibration curve. By comparing the experimentally determined Ksp to established literature values, researchers can assess the accuracy of their technique. Understanding these experimental protocols is essential for professionals in chemistry and related sciences who work with precipitation equilibria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ksp | PDF [slideshare.net]

- 3. Solved Determination of the Solubility Product of Ag, Cr04 | Chegg.com [chegg.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. justonly.com [justonly.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. The Ksp of Ag2CrO4, AgCl, AgBr and AgI are respectively, 1.1 × 10–12, - askIITians [askiitians.com]

- 10. researchgate.net [researchgate.net]

- 11. satyensaha.com [satyensaha.com]

- 12. scribd.com [scribd.com]

- 13. Theoretical Ksp Titrations [zimmer.fresnostate.edu]

An In-depth Technical Guide to the Synthesis of Silver Chromate Nanoparticles

Introduction

Silver chromate (Ag₂CrO₄) is an inorganic compound notable for its distinct brick-red color and low solubility in water.[1] In recent years, the synthesis of this compound at the nanoscale has garnered significant interest from the scientific community. This compound nanoparticles exhibit unique physicochemical properties, including a narrow band gap of approximately 1.75 eV, which makes them a promising candidate for visible-light photocatalysis.[2] Their semiconductor nature and the inherent antimicrobial properties associated with silver nanoparticles also suggest potential applications in biomedicine and drug development.[3][4]

The controlled synthesis of these nanoparticles, with precise manipulation of their size, shape, and crystallinity, is crucial for harnessing their full potential.[5] Various synthesis techniques have been developed, including co-precipitation, hydrothermal methods, and sonochemistry, each offering distinct advantages in controlling the final product's characteristics.[1] This guide provides a comprehensive overview of the core methodologies for synthesizing this compound nanoparticles, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers, scientists, and drug development professionals in this field.

Synthesis Methodologies

The choice of synthesis method is paramount as it directly influences the morphology, size distribution, and purity of the resulting this compound nanoparticles. The most prevalent and effective methods are detailed below.

Co-precipitation Method

The co-precipitation technique is a straightforward and widely used method for synthesizing Ag₂CrO₄ nanoparticles. It relies on the reaction of soluble silver and chromate precursor salts in a solution, leading to the formation of an insoluble this compound precipitate due to its very low solubility product (Ksp = 1.12×10⁻¹²).[1][6] The process is cost-effective and allows for good control over particle size and composition.[6][7]

Experimental Protocol A representative protocol for the co-precipitation synthesis of Ag₂CrO₄ microcrystals is as follows[8]:

-

Precursor Preparation: Prepare an aqueous solution of a chromate salt (e.g., potassium chromate, K₂CrO₄). Separately, prepare an aqueous solution of a silver salt (e.g., silver nitrate, AgNO₃).

-

Precipitation: Add the silver salt solution to the chromate salt solution using a constant drop-wise process under vigorous stirring.

-

Heating and Aging: Heat the resulting suspension to 90 °C and maintain stirring for 30 minutes to allow the precipitate to age.

-

Collection: Collect the brick-red precipitate by centrifugation.

-

Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the final product in an oven at 60 °C for 24 hours.[8]

Experimental Workflow: Co-precipitation

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out within a sealed, high-pressure vessel called an autoclave.[9] This technique is highly effective for producing well-crystallized nanoparticles with controlled morphology and size distribution by adjusting parameters like temperature, reaction time, and precursor concentration.[9][10]

Experimental Protocol A general procedure for the hydrothermal synthesis of nanoparticles is as follows[9][11]:

-

Precursor Preparation: Dissolve silver nitrate and a chromate source in deionized water. A stabilizing agent like polyvinylpyrrolidone (PVP) can be added to control particle growth.[12]

-

Mixing and pH Adjustment: Stir the solution to ensure homogeneity. The pH may be adjusted at this stage if required by the specific reaction.

-

Autoclave Treatment: Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and place it in an oven. Heat it to a specified temperature (e.g., 160-180 °C) and maintain it for a set duration (e.g., 2-24 hours).[11][13]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the product via centrifugation.

-

Washing and Drying: Wash the nanoparticles with deionized water and ethanol to remove impurities, followed by drying in an oven.

Experimental Workflow: Hydrothermal Synthesis

Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[14] This collapse generates localized hot spots with extremely high temperatures and pressures, providing the energy required for chemical reactions to form nanoparticles. This method can produce Ag₂CrO₄ nanostructures with varied morphologies, such as particle-like and rod-like shapes.[2][15]

Experimental Protocol A protocol for sonochemical synthesis can be adapted from related studies[2][16]:

-

Precursor Preparation: Prepare a solution containing a silver precursor (e.g., silver salicylate) and a chromate source (e.g., sodium chromate, Na₂CrO₄).

-

Surfactant Addition (Optional): Add a surfactant to the solution to influence the morphology and prevent agglomeration of the nanoparticles.

-

Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath or use a high-intensity ultrasonic probe. Apply ultrasound for a specific duration. The reaction parameters, such as sonication time and surfactant concentration, can be varied to control particle size and shape.[2]

-

Isolation and Purification: After the reaction is complete, filter the solution to collect the nanoparticles.

-

Washing and Drying: Wash the product with appropriate solvents (e.g., water, ethanol) and dry it under a vacuum.

Experimental Workflow: Sonochemical Synthesis

Quantitative Data Summary

The properties of this compound nanoparticles are highly dependent on the synthesis route. The table below summarizes key quantitative data from various synthesis methods for silver-based nanoparticles, including this compound where specified.

| Synthesis Method | Precursors | Particle/Crystallite Size | Crystal Structure | Band Gap (eV) | Key Findings & Citations |

| Co-precipitation | AgNO₃, Chromate Salt | ~20 nm (for Ag NPs) | Orthorhombic (for Ag₂CrO₄) | - | Produces orthorhombic Ag₂CrO₄.[8][17] |

| Flash Auto-combustion | Silver Nitrate, Chromium Nitrate, Urea | 76.6 nm (Ag₂Cr₂O₄) | Spinel Cubic | - | A facile wet chemical method.[18] |

| Sonochemical | Silver Salicylate, Na₂CrO₄ | Particle-like & rod-like | Orthorhombic | 1.45 - 1.95 | Morphology can be controlled by surfactants.[2][16] |

| Hydrothermal | AgNO₃, PVP, Ethylene Glycol | 23 ± 7 nm (for Ag NPs) | Face-centered cubic (fcc) | - | Yields good particle size distribution.[13] |

| Microwave-Assisted | AgNO₃, PVP, Ethanol | 5 - 50 nm (for Ag NPs) | - | - | Rapid synthesis method (seconds to minutes). |

| Electrolytic Synthesis | AgNO₃ | 24 nm (for Ag NPs) | Face-centered cubic (fcc) | - | A cost-effective and eco-friendly method.[19] |

Characterization Techniques

To analyze the synthesized nanoparticles and confirm their properties, several characterization techniques are employed:

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[8] Ag₂CrO₄ typically exhibits an orthorhombic crystal structure.[1][8] The crystallite size can be estimated using the Debye-Scherrer equation.[19][20]

-

Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (shape), size, and size distribution of the nanoparticles.[8][15]

-

UV-Visible Spectroscopy: This technique is used to study the optical properties. This compound has a characteristic absorption maximum (λ_max) around 450 nm, which gives it its brick-red color.[1]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used to confirm the elemental composition of the synthesized material.[18]

Applications in Research and Drug Development

While the primary application of Ag₂CrO₄ nanoparticles has been in photocatalysis for the degradation of organic pollutants, their unique properties open avenues for biomedical applications.[2][15]

-

Antimicrobial Agents: Silver nanoparticles are renowned for their potent, broad-spectrum antimicrobial activity.[3][4] Ag₂CrO₄ nanoparticles could potentially be explored for use in antimicrobial coatings on medical devices or as an alternative chemotherapy agent against various bacteria and fungi.[18]

-

Drug Delivery Systems: The high surface-area-to-volume ratio of nanoparticles allows for the surface functionalization and loading of therapeutic agents.[21] Ag₂CrO₄ nanoparticles could serve as carriers for targeted drug delivery, although this requires extensive research into their biocompatibility and toxicity.[22] It is important to note that hexavalent chromium compounds can be toxic, which is a significant consideration for any biomedical application.[23]

-

Biosensing and Imaging: The distinct optical properties of nanoparticles make them suitable for biosensing and bioimaging applications.[5]

Logical Relationship: Potential Applications of Ag₂CrO₄ Nanoparticles

Conclusion

The synthesis of this compound nanoparticles can be successfully achieved through various methods, with co-precipitation, hydrothermal, and sonochemical techniques being the most prominent. Each method offers a unique set of advantages for controlling the physicochemical properties of the nanoparticles. By carefully selecting the synthesis route and tuning reaction parameters, researchers can tailor the particle size, morphology, and crystallinity to meet the demands of specific applications, from environmental remediation to advanced biomedical uses. Further research, particularly focusing on the biocompatibility and in-vivo behavior of Ag₂CrO₄ nanoparticles, is essential to fully realize their potential in the fields of medicine and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailoring innovative silver nanoparticles for modern medicine: The importance of size and shape control and functional modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. cdmf.org.br [cdmf.org.br]

- 9. m.youtube.com [m.youtube.com]

- 10. [PDF] Preparation of size‐controlled silver nanoparticles by the hydrothermal method | Semantic Scholar [semanticscholar.org]

- 11. biolmolchem.com [biolmolchem.com]

- 12. fzk.bibliothek.kit.edu [fzk.bibliothek.kit.edu]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. This compound and silver dichromate nanostructures: Sonochemical synthesis, characterization, and photocatalytic properties (Journal Article) | ETDEWEB [osti.gov]

- 16. jofresearch.com [jofresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. arxiv.org [arxiv.org]

- 20. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nanocomposix.com [nanocomposix.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Silver Chromate: A Comprehensive Technical Analysis

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties and synthesis of silver chromate (Ag₂CrO₄).

This technical document provides a detailed overview of this compound, a compound of significant interest in various scientific fields. The guide covers its fundamental chemical properties, including its chemical formula and molar mass, and provides a standard experimental protocol for its synthesis.

Core Chemical Properties

This compound is an inorganic compound with the chemical formula Ag₂CrO₄.[1][2][3][4] It is composed of two silver atoms, one chromium atom, and four oxygen atoms.[1] The compound is a reddish-brown crystalline solid and is notably insoluble in water.[2][4]

Molar Mass and Composition

The molar mass of this compound is approximately 331.73 g/mol .[2][5][6] This is calculated by summing the atomic masses of its constituent elements. The elemental composition and contribution to the total molar mass are detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) |

| Silver | Ag | 107.8682 | 2 | 215.7364 |

| Chromium | Cr | 51.9961 | 1 | 51.9961 |

| Oxygen | O | 15.9994 | 4 | 63.9976 |

| Total | Ag₂CrO₄ | 7 | 331.7301 |

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction involving the mixing of aqueous solutions of silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄).

Experimental Protocol

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper

-

Funnel

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in distilled water.

-

Prepare a 0.5 M solution of potassium chromate by dissolving the appropriate amount of K₂CrO₄ in distilled water.

-

Slowly add the potassium chromate solution to the silver nitrate solution while continuously stirring.

-

A brick-red precipitate of this compound will form immediately.

-

Continue stirring for a few minutes to ensure the reaction goes to completion.

-

Filter the precipitate using filter paper and a funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualizing Chemical Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

Caption: Precipitation reaction of this compound.

References

- 1. This compound | Ag2CrO4 Formula, Molar Mass & Properties | Study.com [study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. proprep.com [proprep.com]

- 4. CAS 7784-01-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Ag2CrO4 | CID 62666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

physical and chemical properties of silver chromate

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Chromate

Introduction

This compound (Ag₂CrO₄) is an inorganic compound recognized for its characteristic brick-red to reddish-brown color.[1][2][3] It is formed from two silver cations (Ag⁺) and a chromate anion (CrO₄²⁻).[4] While its direct applications are specialized, its formation is a cornerstone of the Mohr method in analytical chemistry for halide determination and is also utilized in neuroscience through the Golgi staining method.[1] This guide provides a comprehensive overview of the , its synthesis, and relevant safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a solid, odorless, and tasteless powder at room temperature.[4] It is known for its very low solubility in water, a key characteristic exploited in analytical chemistry.[2][5]

Table 1: Key Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | Ag₂CrO₄ | [1][4] |

| Molar Mass | 331.73 g/mol | [1][6][7] |

| Appearance | Brick-red / reddish-brown crystalline powder | [1][4][8] |

| Density | 5.625 - 5.63 g/cm³ | [1][4][9] |

| Melting Point | 665 °C (1229 °F; 938 K) | [1] |

| Boiling Point | 1,550 °C (2,820 °F; 1,820 K) (estimated) | [1] |

| Solubility in Water | 6.5×10⁻⁵ mol/L (Ksp = 1.12×10⁻¹²) | [1][4] |

| 0.002 g / 100 g H₂O (at 25°C) | [10] | |

| Solubility in other solvents | Soluble in nitric acid, ammonia, alkali cyanides, and chromates | [1][8][11] |

Crystal Structure

This compound is polymorphic, meaning it can exist in different crystal structures depending on the temperature.[1]

-

Orthorhombic Phase : At room temperature and up to 482 °C, this compound adopts an orthorhombic crystal structure, crystallizing in the Pnma space group. This is the commonly encountered form. The structure features two distinct coordination environments for the silver ions.[1][2]

-

Hexagonal Phase : Above 482 °C, it transitions to a hexagonal crystal structure.[1]

Chemical Properties

The chemical behavior of this compound is largely defined by its low solubility and the oxidizing nature of the chromate ion. It is stable under normal conditions but is sensitive to light and moisture.[8][12]

Table 2: Thermodynamic and Chemical Properties of this compound

| Property | Value | References |

| Solubility Product (Ksp) | 1.12 × 10⁻¹² | [1] |

| Standard Enthalpy of Formation (ΔfH°) | -731.8 kJ/mol | [4] |

| Standard Molar Entropy (S°) | 217.568 J/(mol·K) | [10] |

| Molar Heat Capacity at Constant Pressure (Cp) | 142.148 J/(mol·K) | [10] |

| UV-vis (λmax) | 450 nm | [1] |

The characteristic brick-red color is attributed to charge-transfer transitions within the crystal lattice, specifically the Davydov splitting effect, rather than simpler transitions within the chromate ion itself.[1]

Experimental Protocols

Synthesis of this compound via Precipitation

A standard laboratory preparation of this compound involves a precipitation reaction between a soluble silver salt (typically silver nitrate) and a soluble chromate salt (such as potassium chromate or sodium chromate).[3][13]

Protocol:

-

Prepare Reactant Solutions :

-

Prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water.

-

Prepare a 0.05 M solution of potassium chromate (K₂CrO₄) in deionized water.

-

-

Precipitation : Slowly add the silver nitrate solution to the potassium chromate solution while stirring continuously. A brick-red precipitate of this compound will form immediately according to the reaction: 2AgNO₃(aq) + K₂CrO₄(aq) → Ag₂CrO₄(s) + 2KNO₃(aq)[5]

-

Isolation and Purification :

-

Separate the precipitate from the solution by filtration or centrifugation.[14]

-

Wash the collected solid several times with hot deionized water to remove any soluble impurities, such as unreacted salts or potassium nitrate.[11]

-

Dry the purified this compound powder in a vacuum oven at 90°C for several hours.[8][11]

-

-

Storage : Store the final product in a dark, tightly sealed container, as it is light-sensitive.[8][11]

Other reported synthesis methods include sonochemistry, template-assisted synthesis, and hydrothermal methods, which can provide better control over particle size and shape.[1][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound, 98% 7784-01-2 India [ottokemi.com]

- 4. study.com [study.com]

- 5. quora.com [quora.com]

- 6. topblogtenz.com [topblogtenz.com]

- 7. This compound | Ag2CrO4 | CID 62666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 7784-01-2 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound [chemister.ru]

- 11. Page loading... [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. youtube.com [youtube.com]

- 14. tandfonline.com [tandfonline.com]

silver chromate precipitation reaction mechanism.

An In-depth Technical Guide to the Silver Chromate Precipitation Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound (Ag₂CrO₄) precipitation reaction, a fundamental process in analytical chemistry and neuroscience. The document details the core reaction mechanism, thermodynamic properties, influencing factors, and key experimental protocols, presenting a valuable resource for laboratory and development settings.

Core Reaction Mechanism

The formation of this compound is a classic example of a precipitation reaction, specifically a double displacement reaction. It occurs when aqueous solutions of a soluble silver salt, most commonly silver nitrate (AgNO₃), and a soluble chromate salt, such as potassium chromate (K₂CrO₄) or sodium chromate (Na₂CrO₄), are combined[1][2][3][4][5].

The reaction proceeds via the exchange of ions in solution. The silver (Ag⁺) cations from the silver nitrate associate with the chromate (CrO₄²⁻) anions from the potassium chromate. This association forms the sparingly soluble, brick-red salt, this compound, which precipitates out of the solution due to its low solubility[1][4][6]. The other product, potassium nitrate (KNO₃), remains dissolved in the aqueous phase.

The net ionic equation, which illustrates the species directly involved in the formation of the precipitate, is:

2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s)

The precipitation is governed by the solubility product principle. A precipitate will form only when the product of the ion concentrations in the solution, known as the ion product (Q), exceeds the solubility product constant (Ksp) for the compound[7].

-

If Q > Ksp: Precipitation occurs until Q = Ksp.

-

If Q ≤ Ksp: The solution is unsaturated or saturated, and no precipitation occurs.

Physicochemical and Thermodynamic Properties

The quantitative parameters of this compound are crucial for understanding its behavior in various applications. These properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | Ag₂CrO₄ | [1] |

| Molar Mass | 331.73 g/mol | [1] |

| Appearance | Brick-red powder | [1] |

| Density | 5.625 g/cm³ | [1] |

| Solubility Product (Ksp) | 1.12 x 10⁻¹² | [1] |

| Molar Solubility | 6.5 x 10⁻⁵ mol/L | [1] |

| UV-vis (λmax) | 450 nm | [1] |

| Crystal Structure | Orthorhombic (<482 °C) | [1] |

The characteristic brick-red color of this compound, which differs from the typical yellow of other chromates, is attributed to the Davydov splitting effect rather than a simple charge-transfer transition[1].

Factors Influencing Precipitation

Several environmental factors can significantly alter the precipitation reaction, affecting the solubility of this compound and the physical characteristics of the precipitate.

-

pH: The reaction is highly sensitive to pH. The titration should be conducted in a neutral or slightly alkaline medium (pH 6.5-9)[1][8].

-

Acidic Conditions (pH < 6.5): In acidic solutions, chromate ions (CrO₄²⁻) react to form hydrochromate (HCrO₄⁻) and eventually dichromate (Cr₂O₇²⁻), reducing the CrO₄²⁻ concentration and increasing the solubility of Ag₂CrO₄[1].

-

Alkaline Conditions (pH > 9): In highly alkaline solutions, silver ions can precipitate as silver hydroxide (AgOH) or silver oxide (Ag₂O), interfering with the desired reaction[1][8].

-

-

Temperature: The solubility of this compound increases with rising temperature, which can affect the accuracy of endpoint detection in titrations[8]. Warming a solution containing a curdy precipitate can lead to the formation of darker, more lustrous, plate-like crystals upon cooling[9].

-

Rate of Mixing: The speed at which the reactant solutions are mixed can influence the physical appearance of the precipitate[9].

-

Presence of Other Ions: The presence of ions that form less soluble salts with silver, such as halides (Cl⁻, Br⁻, I⁻), will lead to their preferential precipitation before this compound[1][10][11]. This principle is the basis for the Mohr method of argentometry.

Key Applications and Associated Mechanisms

Argentometry: The Mohr Method

The most prominent application of the this compound precipitation reaction is as an endpoint indicator in the Mohr method for determining chloride ion concentration[1][8][12].

Mechanism:

-

A solution containing chloride ions is titrated with a standard solution of silver nitrate.

-

A small amount of potassium chromate is added as an indicator.

-

Silver chloride (AgCl), which is less soluble (Ksp ≈ 1.77 x 10⁻¹⁰) than this compound (Ksp ≈ 1.12 x 10⁻¹²), precipitates first[11].

-

Once virtually all chloride ions have been consumed, the concentration of Ag⁺ ions increases sufficiently to react with the chromate indicator ions.

-

The formation of the distinctly colored, brick-red this compound precipitate signals the endpoint of the titration[1][8].

Neuroscience: The Golgi Method

In neuroscience, the this compound precipitation reaction is the foundation of the Golgi staining method, which allows for the detailed visualization of neuron morphology[1]. In this technique, nervous tissue is hardened and then immersed in a solution of potassium dichromate, followed by a silver nitrate solution. By a mechanism that is not fully understood, this compound precipitates inside a small subset of neurons, staining them completely black and revealing their entire structure against a clear background[1].

Experimental Protocols

Protocol for the General Preparation of this compound

This protocol describes the synthesis and isolation of solid this compound from aqueous solutions of silver nitrate and potassium chromate[2].

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

100 mL beaker and watch glass

-

Heating apparatus

-

Filtration apparatus (funnel, filter paper, conical flask)

-

Spatula

Procedure:

-

Dissolve weighed amounts of silver nitrate and potassium chromate in separate volumes of distilled water. A common starting point is to prepare a 0.2 M AgNO₃ solution and a 0.1 M K₂CrO₄ solution[3].

-

Slowly add the silver nitrate solution to the potassium chromate solution in a 100 mL beaker while stirring. A brick-red precipitate of this compound will form immediately[4].

-

Cover the beaker with a watch glass and heat the suspension to approximately 90°C for 10-15 minutes to encourage particle agglomeration[2].

-

Allow the beaker to cool to room temperature for 30-60 minutes.

-

Set up the filtration apparatus with pre-weighed filter paper.

-

Filter the cooled solution, collecting the this compound precipitate. Use a spatula and a small amount of distilled water to transfer any remaining solid from the beaker.

-

Wash the precipitate on the filter paper with a small amount of distilled water to remove any remaining soluble ions.

-

Carefully remove the filter paper and allow the precipitate to dry completely in a watch glass.

Protocol for Ksp Determination of this compound

This protocol outlines a method to experimentally determine the solubility product constant (Ksp) of this compound using UV-Vis spectrophotometry[13].

Materials:

-

4.00 mM silver nitrate solution

-

2.40 mM potassium chromate solution

-

Large test tubes

-

Centrifuge

-

UV-Vis Spectrophotometer and cuvettes

-

Volumetric glassware

Procedure:

-

Preparation of Saturated Solution: Prepare multiple samples by mixing ~6 mL of 4.00 mM silver nitrate with ~4 mL of 2.40 mM potassium chromate in separate large test tubes to precipitate Ag₂CrO₄[13].

-

Equilibration: Agitate the mixtures to ensure equilibrium is reached between the solid precipitate and the dissolved ions.

-

Separation: Centrifuge the test tubes to separate the solid Ag₂CrO₄ precipitate from the supernatant (the saturated solution).

-

Supernatant Analysis: Carefully decant the clear supernatant from each sample.

-

Spectrophotometry: Measure the absorbance of the chromate ion (CrO₄²⁻) in each supernatant sample using a UV-Vis spectrophotometer at its λmax (around 372 nm for chromate, though a calibration curve is essential).

-

Calibration: Create a calibration curve by measuring the absorbance of several potassium chromate solutions of known concentrations.

-

Calculations:

-

Use the calibration curve and the absorbance of the supernatant to determine the equilibrium concentration of CrO₄²⁻.

-

From the reaction stoichiometry (Ag₂CrO₄(s) ⇌ 2Ag⁺(aq) + CrO₄²⁻(aq)), the equilibrium concentration of Ag⁺ is twice the concentration of CrO₄²⁻ ([Ag⁺] = 2[CrO₄²⁻]).

-

Calculate the Ksp for each sample using the formula: Ksp = [Ag⁺]²[CrO₄²⁻] = (2[CrO₄²⁻])²[CrO₄²⁻] = 4[CrO₄²⁻]³ .

-

Determine the average Ksp value from the prepared samples.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. Precipitation reaction of potassium chromate and silver nitrate | Chemical Education Xchange [chemedx.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. tiu.edu.iq [tiu.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aqueous Equilibrium and Precipitation Reactions- Precipitating Silver with Chromate and Chloride Ions – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 11. solubility - Why does silver react preferentially with chlorine instead of chromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. This compound ksp | PDF [slideshare.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Silver Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of silver chromate (Ag₂CrO₄). It consolidates key quantitative data, details experimental protocols for thermal analysis, and illustrates the decomposition pathway and analytical workflow. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal properties of this inorganic compound.

Thermal Properties and Stability of this compound

This compound is a brownish-red crystalline solid with a melting point of approximately 665 °C (938 K). Its thermal behavior is characterized by a distinct polymorphic transition and a multi-stage decomposition process at elevated temperatures.

Polymorphic Transition

Prior to decomposition, this compound undergoes a reversible polymorphic transition from an orthorhombic to a hexagonal crystal structure.[1] This phase change occurs at approximately 482-493 °C (755-766 K) and does not involve any mass loss, as it is a purely structural transformation.[2]

Thermal Decomposition

The thermal decomposition of this compound has been studied in both inert (nitrogen) and oxidizing (air) atmospheres. The process is similar in both environments, though the reduction is slower in the presence of air.[2] The decomposition ultimately yields a mixture of metallic silver (Ag) and chromium(III) oxide (Cr₂O₃) as the final solid products, with the evolution of oxygen gas.[2]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from thermogravimetric (TG) and differential thermal analysis (DTA) of this compound decomposition. The data is primarily derived from the comprehensive study by Cieślak-Golonka (1992).

Table 1: Thermal Decomposition of this compound in a Nitrogen Atmosphere [2]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Reaction Stoichiometry |

| Stage I | 680 - 810 | 9.0 | 2Ag₂CrO₄(s) → 4AgCrO₂(s) + O₂(g) |

| Stage II | 810 - 980 | 3.5 | 4AgCrO₂(s) → 4Ag(s) + 2Cr₂O₃(s) + O₂(g) |

Table 2: Thermal Decomposition of this compound in an Air Atmosphere [2]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Reaction Stoichiometry |

| Stage I | 720 - 850 | 9.0 | 2Ag₂CrO₄(s) → 4AgCrO₂(s) + O₂(g) |

| Stage II | 850 - 1020 | 3.5 | 4AgCrO₂(s) → 4Ag(s) + 2Cr₂O₃(s) + O₂(g) |

Table 3: Kinetic Parameters for the Primary Decomposition Stage [2]

| Atmosphere | Kinetic Model | Activation Energy (Ea) (kJ/mol) |

| Nitrogen | Phase boundary process (R1) | 200.0 |

| Air | Multiple models applicable | ~199 |

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in characterizing the thermal decomposition of this compound.

Synthesis of this compound

This compound is typically synthesized via a metathesis reaction in an aqueous solution.[2]

-

Procedure:

-

Prepare aqueous solutions of silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄).

-

Slowly add the silver nitrate solution to the potassium chromate solution with constant stirring.

-

A brownish-red precipitate of this compound will form.

-

The precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried.

-

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

Simultaneous TGA-DTA is the primary technique for studying the thermal decomposition of this compound.

-

Instrumentation: A derivatograph or a simultaneous TGA-DTA instrument is used.

-

Sample Preparation:

-

Experimental Conditions:

-

Data Acquisition: The instrument records the sample's mass loss (TG curve) and the temperature difference between the sample and an inert reference (DTA curve) as a function of temperature.

Characterization of Decomposition Products

To identify the solid intermediates and final products of the decomposition, samples are heated to specific temperatures corresponding to the observed stages in the TGA-DTA curves and then rapidly cooled (quenched). These residues are then analyzed using various techniques.

-

X-ray Diffraction (XRD):

-

The quenched solid residues are ground into a fine powder.

-

The powder is mounted on a sample holder.

-

An X-ray diffraction pattern is obtained using a diffractometer (e.g., with CoKα radiation).[2]

-

The resulting diffraction pattern is compared with standard diffraction data to identify the crystalline phases present.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid residue is mixed with KBr and pressed into a pellet, or prepared as a Nujol mull.[2]

-

The IR spectrum is recorded using a spectrometer.

-

The observed absorption bands are assigned to the vibrational modes of the compounds present, aiding in their identification.

-

-

Scanning Electron Microscopy (SEM):

-

The morphology of the initial this compound and its decomposition products is observed using an SEM.[2]

-

This provides information on changes in particle size and shape during the decomposition process.

-

Non-isothermal Kinetic Analysis

The kinetic parameters of the decomposition, such as the activation energy, can be determined from the TGA data.

-

Methodology: The Coats-Redfern method is a commonly used model-fitting method for non-isothermal kinetic analysis.[2]

-

Procedure:

-

The TGA data (mass loss versus temperature) for a specific decomposition stage is fitted to various solid-state reaction models.

-

Linear regression analysis is performed for each model.

-

The model that provides the best linear fit is considered the most probable mechanism for that decomposition step.

-

The activation energy (Ea) and pre-exponential factor (A) are calculated from the slope and intercept of the resulting line.

-

References

An In-depth Technical Guide to the Electronic Band Structure of Silver Chromate (Ag₂CrO₄)

Abstract

Silver chromate (Ag₂CrO₄) is an inorganic compound that has garnered significant attention for its potential in various scientific and technological fields, including photocatalysis, as a cathode material for lithium cells, and in neuroscience.[1][2] Its efficacy in these applications is intrinsically linked to its fundamental electronic properties. This technical guide provides a comprehensive overview of the electronic band structure of this compound, detailing its crystal structure, band gap, density of states, and charge carrier effective mass. It synthesizes key findings from both experimental and theoretical studies, presenting quantitative data in a structured format and outlining the methodologies employed for its characterization.

Introduction to this compound

This compound is a reddish-brown, crystalline solid with the chemical formula Ag₂CrO₄.[2][3] It is sparingly soluble in water, with its precipitation from a solution containing silver and chromate ions being a classic qualitative analysis reaction.[2][4] The compound's distinct color and semiconductor properties arise from its unique electronic configuration, which makes it an active area of research, particularly for applications leveraging visible-light absorption.[2] Understanding the electronic band structure is paramount to manipulating and enhancing its functional properties.

Crystal and Electronic Structure

The arrangement of atoms in the crystal lattice is the primary determinant of a material's electronic band structure.

Crystal Structure

At ambient temperature and pressure, this compound crystallizes in an orthorhombic structure belonging to the Pnma space group.[1][2] This structure is comprised of [CrO₄] tetrahedral clusters, with silver atoms occupying both tetrahedral ([AgO₄]) and octahedral ([AgO₆]) sites.[1] This arrangement dictates the orbital overlap and, consequently, the electronic band formation. A phase transition to a hexagonal structure occurs at temperatures above 482 °C.[2]

Table 1: Crystallographic Data for Orthorhombic Ag₂CrO₄

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma (No. 62) | [1][2] |

| Lattice Constant, a | 10.063 Å - 10.176 Å | [1][2][5] |

| Lattice Constant, b | 7.011 Å - 7.029 Å | [1][2][5] |

| Lattice Constant, c | 5.540 Å - 5.618 Å | [1][2][5] |

| Formula Units (Z) | 4 |[2] |

Electronic Band Structure and Band Gap

Theoretical calculations and experimental measurements converge to describe Ag₂CrO₄ as an indirect band gap semiconductor.[6][7] The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone, specifically the G and Z points, respectively.[7]

The composition of the bands is a critical feature:

-

Valence Band (VB): The top of the valence band is primarily formed by the hybridization of occupied silver 4d (Ag 4d) and oxygen 2p (O 2p) atomic orbitals.[7][8]

-

Conduction Band (CB): The bottom of the conduction band is mainly composed of the empty chromium 3d (Cr 3d) orbitals.[7]

The synergistic effect of the high-energy Ag 4d orbitals raising the valence band and the Cr 3d orbitals lowering the conduction band results in a relatively narrow band gap, enabling the absorption of visible light.[7]

Table 2: Experimental and Theoretical Band Gap (Eg) of Ag₂CrO₄

| Method | Type | Band Gap (eV) | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Experimental | 1.76 | [7] |

| UV-Vis Spectroscopy | Experimental | 1.82 | [7] |

| UV-Vis Spectroscopy | Experimental | 1.85 | [7] |

| Density Functional Theory (DFT) | Theoretical | 1.37 | [7] |

| Density Functional Theory (DFT) | Theoretical | 1.42 |[6] |

Note: The underestimation of the band gap by DFT calculations is a known limitation of the standard approximations used.[7]

Density of States (DOS)

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For Ag₂CrO₄, DOS calculations confirm the atomic orbital contributions described above. The region just below the Fermi level (the valence band) is dominated by states with Ag 4d and O 2p character, while the region just above the Fermi level (the conduction band) is dominated by Cr 3d states.[7]

Effective Mass of Charge Carriers

The effective mass (m*) of an electron or hole in a crystal lattice is a crucial parameter that describes its response to an external electric field; it is inversely proportional to the curvature of the energy band.[9][10] A smaller effective mass corresponds to higher charge carrier mobility.

First-principles calculations for Ag₂CrO₄ reveal that both electrons (mₑ) and holes (mₕ) have small effective masses, which facilitates their migration through the crystal.[6] Furthermore, a significant difference between the effective mass of holes and electrons is predicted.[6] This large mobility difference is highly beneficial for photocatalytic applications as it promotes the separation of photogenerated electron-hole pairs, reducing their recombination rate and enhancing overall efficiency.[6]

Table 3: Calculated Charge Carrier Effective Mass Properties for Ag₂CrO₄

| Parameter | Description | Value | Reference |

|---|---|---|---|

| mₑ* and mₕ* | Effective masses of electrons and holes | Small (qualitative) | [6] |

| D (mₕ/mₑ) along C-G direction | Hole to electron effective mass ratio | 8.61 | [6] |

| D (mₕ/mₑ) along C-Z direction | Hole to electron effective mass ratio | 6.39 |[6] |

Experimental and Theoretical Methodologies

The determination of the electronic band structure relies on a combination of experimental characterization and theoretical modeling.

Experimental Protocols

A typical workflow for the experimental characterization of Ag₂CrO₄ is outlined below.

Protocol 1: Synthesis via Co-precipitation [1]

-

Precursor Preparation: Prepare aqueous solutions of silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄) of desired molarity.

-

Precipitation: Add the AgNO₃ solution dropwise into the K₂CrO₄ solution under constant stirring at room temperature. A reddish-brown precipitate of Ag₂CrO₄ will form immediately.

-

Washing: The precipitate is collected by centrifugation or filtration and washed several times with deionized water to remove any unreacted ions.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the powdered Ag₂CrO₄ sample.

Protocol 2: Band Gap Determination using UV-Vis Diffuse Reflectance Spectroscopy (DRS)

-

Sample Preparation: The powdered Ag₂CrO₄ sample is loaded into a sample holder. Barium sulfate (BaSO₄) is typically used as a non-absorbing reference standard.

-

Data Acquisition: The diffuse reflectance spectrum is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory. The reflectance (R) is measured as a function of wavelength.

-

Data Conversion: The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

Tauc Plot Analysis: The optical band gap (Eg) is determined by plotting (F(R)·hν)1/n against the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for an indirect band gap semiconductor like Ag₂CrO₄).[7] The band gap is found by extrapolating the linear portion of the plot to the energy axis where the absorbance is zero.

Theoretical Protocols: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary theoretical tool for investigating the electronic structure of materials.[11][12]

-

Structure Input: The calculation begins with the experimentally determined crystal structure of Ag₂CrO₄ (space group Pnma and lattice parameters) as the input.[5]

-

Functional Selection: An exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA), is chosen to approximate the complex many-body electron interactions.[11]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is achieved. This step determines the ground-state energy of the system.

-

Band Structure and DOS Calculation: Using the self-consistent electron density, the electronic band structure is calculated along high-symmetry directions (paths) in the Brillouin zone. The Density of States is also calculated from these energy eigenvalues.

-

Effective Mass Calculation: The effective masses of electrons and holes are determined by fitting a parabolic function to the bottom of the conduction band and the top of the valence band, respectively, according to the equation m* = ħ² / (d²E/dk²).[6]

Implications for Applications: Photocatalysis

The electronic structure of Ag₂CrO₄ makes it a promising photocatalyst under visible light. The process is initiated by the absorption of a photon with energy greater than or equal to the band gap.

-

Excitation: A photon strikes the Ag₂CrO₄ material, exciting an electron from the VB to the CB, leaving a positively charged hole in the VB.

-

Charge Separation: The generated electron and hole migrate towards the surface of the catalyst. The small effective masses and large mobility difference in Ag₂CrO₄ enhance this separation and reduce recombination.[6]

-

Redox Reactions: The electrons and holes participate in reduction and oxidation reactions with adsorbed species (like water, oxygen, or organic pollutants) to generate reactive oxygen species, leading to the degradation of contaminants.

Conclusion

The electronic band structure of this compound is characterized by an indirect band gap of approximately 1.8 eV, which allows for the absorption of a significant portion of the visible light spectrum.[7] Its valence band is a hybrid of Ag 4d and O 2p orbitals, while the conduction band is derived from Cr 3d orbitals.[7] Theoretical studies highlight its favorable charge transport properties, including small effective masses for both electrons and holes and a significant difference in their mobility, which is advantageous for applications in photocatalysis.[6] The continued study of Ag₂CrO₄, guided by a deep understanding of its electronic properties, holds promise for the development of advanced materials for environmental remediation and energy applications.

References

- 1. cdmf.org.br [cdmf.org.br]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ag2CrO4 Formula, Molar Mass & Properties | Study.com [study.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. The role of effective mass on semiconductor charge carrier localization as revealed by the split operator method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

Silver Chromate: A Comprehensive Technical Guide for Researchers

CAS Number: 7784-01-2

This technical guide provides an in-depth overview of silver chromate (Ag₂CrO₄), a compound of significant interest in various scientific disciplines. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety protocols, and synthesis.

Core Chemical and Physical Properties

This compound is a brownish-red crystalline solid. It is sparingly soluble in water and is known for its use in analytical chemistry and as a laboratory reagent.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7784-01-2[1][2][3][4][5][6] |

| EC Number | 232-043-8[1][5][6] |

| Molecular Formula | Ag₂CrO₄[2][4][6] |

| Molecular Weight | 331.73 g/mol [2][6] |

| InChI Key | OJKANDGLELGDHV-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Dark brownish-red solid[2] |

| Density | 5.625 g/mL at 25 °C[2] |

| Solubility | Slightly soluble in water[2] |

| Odor | Odorless[2] |

Safety and Handling Information

This compound is a hazardous substance and requires careful handling to minimize exposure and risk. It is classified as an oxidizer, a skin sensitizer, and a carcinogen.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Oxidizing solids (Category 2) | H272: May intensify fire; oxidizer[7] |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction[7] |

| Carcinogenicity (Category 1B) | H350: May cause cancer[7] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects[7] |

Table 4: Exposure Limits and Personal Protective Equipment (PPE)

| Exposure Limit | Value |

| OSHA Vacated PELs | No OSHA Vacated PELs are listed for this chemical[8] |

| TWA (as Cr) | 0.01 mg/m³ (listed under Chromium (VI) compounds)[8] |

| TWA (as Cr) | 0.001 mg/m³ (listed under Chromates)[8] |

| Personal Protective Equipment | Recommendation |

| Eye/Face Protection | Chemical splash goggles[8] |

| Skin Protection | Appropriate protective gloves[8] |

| Clothing | Chemical apron[8] |

| Respiratory Protection | NIOSH/MSHA approved air purifying dust or mist respirator or European Standard EN 149[8] |

Safety and Handling Workflow

The following diagram outlines the essential workflow for handling this compound safely in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Synthesis of this compound

The most common laboratory synthesis of this compound involves the precipitation reaction between silver nitrate and a chromate salt, typically potassium chromate.

Reaction: 2 AgNO₃(aq) + K₂CrO₄(aq) → Ag₂CrO₄(s) + 2 KNO₃(aq)

Materials and Equipment:

-

Silver nitrate (AgNO₃)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

100 mL beaker

-

Heating apparatus

-

Filtration apparatus (funnel, filter paper)

-

Analytical balance

-

Watch glass

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of silver nitrate in distilled water.

-

Prepare a 0.1 M solution of potassium chromate in distilled water.

-

-

Precipitation:

-

In a 100 mL beaker, slowly add the potassium chromate solution to the silver nitrate solution while stirring. A bright red precipitate of this compound will form immediately.

-

-

Digestion of the Precipitate:

-

Cover the beaker with a watch glass and heat the mixture to near boiling (approximately 90°C) for about 10 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

-

Cooling and Filtration:

-

Allow the beaker to cool to room temperature.

-

Set up the filtration apparatus.

-

Filter the cooled solution to collect the this compound precipitate. A spatula can be used to scrape any remaining crystals from the beaker.

-

-

Washing:

-

Wash the precipitate in the funnel with a small amount of distilled water to remove any soluble impurities, such as potassium nitrate and any excess reactants.

-

-

Drying:

-

Carefully remove the filter paper containing the precipitate and place it on a watch glass.

-

Dry the precipitate in a drying oven at a low temperature.

-

Note: All waste generated during this experiment should be treated as toxic and disposed of according to institutional guidelines.

References

- 1. studylib.net [studylib.net]

- 2. The crystallization of this compound in aqueous solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Precipitation reaction of potassium chromate and silver nitrate | Chemical Education Xchange [chemedx.org]

- 6. US4032624A - Process for preparing pure this compound for electrochemical cells - Google Patents [patents.google.com]

- 7. This compound doped Ti-based metal organic framework: synthesis, characterization, and electrochemical and selective photocatalytic reduction properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound ksp | PDF [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Silver Chromate (Ag2CrO4) for Photocatalysis

For Researchers, Scientists, and Drug Development Professionals